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Compound of Interest

Compound Name:
8,9-Dihydro-5H-benzo[7]annulen-

7(6H)-one

Cat. No.: B052766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of benzosuberone

derivatives as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2). This document

includes quantitative data on the inhibitory activity of these compounds, detailed protocols for

their experimental evaluation, and diagrams illustrating the relevant biological pathways and

workflows.

Introduction
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly

during the G1/S phase transition. Its dysregulation is a common feature in many human

cancers, making it an attractive target for the development of novel anticancer therapies.

Benzosuberone, a tricyclic aromatic ketone, has emerged as a promising scaffold for the

design of potent and selective CDK2 inhibitors. This document outlines the application of novel

tricyclic and tetracyclic benzo[1][2]cycloheptane derivatives, synthesized from a

benzosuberone core, as effective inhibitors of CDK2.
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The following table summarizes the in vitro inhibitory activity of selected benzosuberone

derivatives against CDK2 and their cytotoxic effects on human cancer cell lines.

Compound ID Modification
CDK2 IC₅₀ (µM)
[3]

MCF-7 IC₅₀
(µM)[3]

MDA-MB-231
IC₅₀ (µM)[3]

5

4-(4-morpholin-4-

yl-

phenyl)-1,3,4,5,6

,7-hexahydro-

benzo[1]

[2]cyclohepta[1,2

-d]pyrimidine-2-

thione

0.112 5.73 6.18

8

Tricyclic

derivative with

hydrazonyl

chloride

modification

0.18 8.24 9.11

Roscovitine
Reference CDK2

Inhibitor
0.127 - -

Doxorubicin
Reference

Anticancer Drug
- 4.92 5.23

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for evaluating

benzosuberone derivatives, the following diagrams are provided.
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CDK2 Signaling Pathway and Point of Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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